(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride
CAS No.: 1956437-96-9
Cat. No.: VC7680583
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956437-96-9 |
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Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.7 |
IUPAC Name | (3S)-3-amino-3-cyclohexylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |
Standard InChI Key | KGHIZRPOMNZQAX-QRPNPIFTSA-N |
SMILES | C1CCC(CC1)C(CC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS: 1956437-96-9) is the hydrochloride salt of the (S)-enantiomer of 3-amino-3-cyclohexylpropanoic acid. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol . The compound’s structure features:
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A cyclohexyl group attached to the β-carbon of the propanoic acid chain.
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A protonated amino group (-NH₃⁺) and a carboxylic acid group (-COOH), stabilized by hydrochloric acid.
Table 1: Key Physicochemical Properties
The hydrochloride form enhances solubility in aqueous media compared to the free acid (CAS: 129042-71-3), which has limited solubility due to its zwitterionic nature .
Synthesis and Enantioselective Preparation
Synthetic Routes
The synthesis of (S)-3-amino-3-cyclohexylpropanoic acid hydrochloride typically involves asymmetric methodologies to achieve high enantiomeric purity. A scalable approach, adapted from related compounds, employs Sharpless asymmetric dihydroxylation to install stereochemistry .
Key Steps in Synthesis:
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Asymmetric Dihydroxylation: Ethyl 3-cyclohexyl-2,3-dihydroxypropanoate is prepared using Sharpless conditions, yielding enantiomerically enriched diols .
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Sulfate Formation: Treatment with sulfuryl chloride (SO₂Cl₂) converts diols to sulfates, avoiding ruthenium-based oxidants .
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Amino Group Introduction: The sulfate intermediate undergoes nucleophilic substitution with ammonia or protected amines.
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Hydrochloride Salt Formation: The free base is treated with HCl to yield the hydrochloride salt .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O, carboxylic acid), and 1540 cm⁻¹ (C-N bend) confirm functional groups .
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¹H NMR (free acid in D₂O): δ 1.0–2.5 ppm (cyclohexyl protons), δ 3.2 ppm (α-CH), δ 4.1 ppm (β-CH) .
Hazard Statement | Precautionary Measure |
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H315: Skin irritation | P264: Wash skin after handling |
H319: Eye irritation | P305+P351+P338: Eye rinse |
H335: Respiratory irritation | P280: Wear protective gear |
Aspect | Recommendation |
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Personal Protective Equipment | Gloves, goggles, lab coat |
Ventilation | Use fume hood |
Spill Management | Neutralize with bicarbonate |
These guidelines underscore the compound’s irritant properties, mandating rigorous safety protocols .
Applications in Pharmaceutical Chemistry
Chiral Building Block
The (S)-enantiomer serves as a precursor in synthesizing peptidomimetics and protease inhibitors. Its cyclohexyl group imparts steric bulk, enhancing binding affinity to hydrophobic enzyme pockets .
Case Study: Enantioselective Drug Synthesis
In a 2005 study, a related N-Boc-protected derivative was synthesized via Sharpless dihydroxylation and applied to HIV protease inhibitors, demonstrating >90% enantiomeric excess (ee) . This highlights the potential of (S)-3-amino-3-cyclohexylpropanoic acid hydrochloride in antiretroviral drug development.
Comparison with Structural Analogs
(S)- vs. (R)-Enantiomers
The (S)-configuration exhibits superior binding to biological targets compared to the (R)-form, as evidenced by protease inhibition assays .
Hydrochloride vs. Free Acid
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